2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate
Description
The compound 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate (CAS: 355433-38-4) is a quinoline-based ester derivative with a molecular formula of C27H22ClNO3 and a molecular weight of 443.13 g/mol . Its structure features:
- A quinoline core substituted at position 2 with a 4-isopropylphenyl group and at position 8 with a methyl group.
- A 4-chlorophenyl-2-oxoethyl ester moiety at position 4 of the quinoline ring.
Properties
CAS No. |
355826-79-8 |
|---|---|
Molecular Formula |
C28H24ClNO3 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H24ClNO3/c1-17(2)19-7-9-20(10-8-19)25-15-24(23-6-4-5-18(3)27(23)30-25)28(32)33-16-26(31)21-11-13-22(29)14-12-21/h4-15,17H,16H2,1-3H3 |
InChI Key |
IJHBBCSQVPYEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with 2-oxoethyl groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated solvents and strong bases like potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this specific compound. The presence of a chlorophenyl group and the quinoline structure contribute to its efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of several quinoline derivatives, including 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate, against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant antiproliferative activity, with an IC50 value indicating its potency in inhibiting cell growth.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for further development in treating infectious diseases. Its effectiveness against various bacterial strains has been documented.
Case Study: Antimicrobial Screening
In a screening study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possesses notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities.
Comparison with Similar Compounds
Quinoline carboxylate derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of structurally analogous compounds:
Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects: Bromine in increases molecular weight and may enhance binding via halogen interactions.
- Solubility Modifiers: Methoxy groups (e.g., ) improve aqueous solubility, whereas isopropyl groups in the target compound enhance lipophilicity.
Spectral and Crystallographic Data
- NMR and IR: Compounds like show characteristic peaks for ester carbonyls (~1700 cm⁻¹ in IR) and quinoline protons (δ 7.5–8.5 ppm in ¹H NMR).
- Crystallography: Related compounds (e.g., ) exhibit planar quinoline cores with substituent dihedral angles influencing packing and stability. For instance, intramolecular C–H⋯N interactions stabilize the chlorophenyl ring conformation .
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. The compound's unique structure, characterized by various substituents, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 450.3 g/mol. The structure includes a quinoline core, which is often associated with biological activity, especially in antimalarial and anticancer applications. The presence of the 4-chlorophenyl and propan-2-yl groups enhances its chemical properties and potential biological effects .
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline derivative | Antimalarial |
| Quinine | Natural alkaloid | Antimalarial |
| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Antibacterial |
| 3-Methylquinoline | Methyl-substituted quinoline | Antimicrobial |
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate exhibit significant activity against various bacterial strains. The specific interactions between the compound and bacterial enzymes are crucial for its efficacy.
Anticancer Activity
Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The unique substituents on this compound may allow it to interact with specific targets within cancer cells, potentially leading to apoptosis or growth inhibition. For instance, structural modifications can enhance binding affinity to cancer-related enzymes, making these compounds promising candidates for anticancer drug development .
Enzyme Inhibition
The compound's efficacy may also stem from its ability to inhibit specific enzymes involved in disease processes. For example, studies on related compounds have demonstrated their capacity to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of quinoline derivatives, it was found that compounds with similar structures to 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate exhibited IC50 values indicating effective inhibition against various bacterial strains. This supports the notion that structural features significantly influence biological activity.
Case Study 2: Cancer Cell Lines
Another research effort focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The study reported that certain modifications led to enhanced selectivity and potency against specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
